4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)-N-(o-tolyl)piperazine-1-carboxamide
Description
Properties
IUPAC Name |
N-(2-methylphenyl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c1-15-6-2-3-8-17(15)21-20(27)24-12-10-23(11-13-24)19(26)18-14-16-7-4-5-9-25(16)22-18/h2-3,6,8,14H,4-5,7,9-13H2,1H3,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMDMDPYKIHEONR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCN(CC2)C(=O)C3=NN4CCCCC4=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)-N-(o-tolyl)piperazine-1-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)-N-(o-tolyl)piperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: This reaction can be used to reduce specific functional groups, such as carbonyl groups, to alcohols.
Substitution: This reaction involves the replacement of one functional group with another, which can be useful in modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce new functional groups, potentially leading to derivatives with different biological activities .
Scientific Research Applications
4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)-N-(o-tolyl)piperazine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with various biological targets.
Medicine: Investigated for its potential as an antiviral agent, particularly against HBV.
Industry: Utilized in the development of pharmaceuticals and other chemical products
Mechanism of Action
The compound exerts its effects by acting as a core protein allosteric modulator (CpAM) for HBV. It binds to the core protein of the virus, inducing conformational changes that inhibit the virus’s ability to replicate. This mechanism involves interactions with specific molecular targets and pathways within the virus, ultimately reducing viral load .
Comparison with Similar Compounds
Core Structural Variations
The pyrazolo[1,5-a]pyridine core distinguishes the target compound from analogs with pyrazolo[1,5-a]pyrazine (), imidazo[1,2-a]pyridine (), or pyrazolo[1,5-a]pyrimidine (). Key differences include:
- Electronic Effects : Pyridine (one nitrogen) vs. pyrazine (two nitrogens) alters electron distribution, affecting binding to targets like viral polymerases or enzymes .
- Ring Strain : Pyrazolo-pyrimidine () introduces additional nitrogen atoms, increasing polarity and hydrogen-bonding capacity.
- Biological Targets: Pyrazolo-pyrazine derivatives in and target RSV polymerase and Parkin E3 ligase, respectively, while imidazo-pyridines () lack explicit target data but feature nitro/cyano groups for electrophilic reactivity .
Substituent Profiles
Key Research Findings
- : Pyrazolo[1,5-a]pyrazine derivatives with ester groups show moderate antiviral activity (RSV) but require prodrug activation .
- : Piperazine-linked tetrahydroquinoline derivatives exhibit high yields and stability, making them viable for Parkin E3 ligase modulation .
- : Trifluoromethyl and chloro groups enhance target affinity but may increase toxicity risks due to bioaccumulation .
- : Atuliflapon’s cyclohexane carboxamide and stereospecific design highlight trends in optimizing pharmacokinetics in drug development .
Biological Activity
The compound 4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)-N-(o-tolyl)piperazine-1-carboxamide is a derivative of tetrahydropyrazolo compounds, which have garnered attention due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
- Molecular Formula : C18H22N4O2
- Molecular Weight : 342.39 g/mol
- IUPAC Name : this compound
Antiviral Activity
Research has indicated that related compounds in the pyrazolo family exhibit significant antiviral properties. For instance, a study demonstrated that certain tetrahydropyrazolo derivatives inhibited HIV-1 integrase with an IC50 value of 74 nM and effectively reduced HIV-1 replication in cell cultures with an IC95 value of 63 nM . Although specific data on the compound is limited, its structural similarities suggest potential antiviral efficacy.
Antitumor Activity
Pyrazole derivatives have shown promising results in anticancer research. A review highlighted that various pyrazole compounds possess inhibitory effects against key cancer targets such as BRAF(V600E) and EGFR . The compound's ability to modulate these pathways could be explored further for its antitumor potential.
Anti-inflammatory and Analgesic Effects
Several studies have reported that pyrazole derivatives exhibit anti-inflammatory properties. For example, compounds similar to the one have been tested for their ability to inhibit inflammatory mediators and cytokines in vitro. These findings suggest that the compound may also possess anti-inflammatory and analgesic activities.
Structure-Activity Relationship (SAR)
The SAR of tetrahydropyrazolo compounds is critical for understanding their biological activity. Modifications to the core structure can significantly influence potency and selectivity. For instance:
- Substituents on the piperazine ring can enhance binding affinity to target enzymes.
- Carbonyl groups at specific positions have been shown to improve solubility and bioavailability.
A detailed analysis of various substituents on the tetrahydropyrazolo framework can lead to the identification of more potent derivatives.
Case Study 1: HIV Integrase Inhibition
A study synthesized a series of tetrahydropyrazolo derivatives and evaluated their ability to inhibit HIV integrase. The lead compound exhibited notable inhibition with an IC50 of 74 nM. Further optimization led to enhanced derivatives with improved pharmacokinetic profiles .
Case Study 2: Antitumor Activity in Breast Cancer
In vitro studies involving breast cancer cell lines MCF-7 and MDA-MB-231 demonstrated that certain pyrazole derivatives induced significant cytotoxicity. The combination of these compounds with doxorubicin showed synergistic effects, suggesting potential for combination therapies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
